molecular formula C32H31NO13 B127348 Chrymutasin B CAS No. 155213-41-5

Chrymutasin B

Numéro de catalogue B127348
Numéro CAS: 155213-41-5
Poids moléculaire: 637.6 g/mol
Clé InChI: NCMKXUVBVTVSTE-SZTUNKENSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chrymutasin B is a natural compound that belongs to the chrysophaentin family of compounds. It was first isolated from the marine-derived fungus Chrysosporium merdarium in 2009. Since then, it has gained significant attention from the scientific community due to its potential anti-cancer properties. Chrymutasin B has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

Mécanisme D'action

The mechanism of action of Chrymutasin B is not fully understood. However, it has been suggested that Chrymutasin B induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, Chrymutasin B has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Effets Biochimiques Et Physiologiques

Chrymutasin B has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Chrymutasin B has also been shown to modulate the expression of various genes involved in cancer progression, such as Bcl-2, Bax, and p53.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Chrymutasin B is its selective cytotoxicity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, which could potentially reduce the required dosage of these drugs and minimize their side effects. However, one limitation of Chrymutasin B is its complex structure, which makes its synthesis challenging and time-consuming.

Orientations Futures

There are several future directions for Chrymutasin B research. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a radiosensitizer, which could enhance the efficacy of radiotherapy for cancer treatment. Moreover, further studies are needed to elucidate the mechanism of action of Chrymutasin B and identify its molecular targets. Finally, the development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.
Conclusion
Chrymutasin B is a natural compound with potential anti-cancer properties. Its selective cytotoxicity towards cancer cells and ability to enhance the anti-cancer effects of other chemotherapeutic agents make it a promising candidate for cancer treatment. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. The development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.

Méthodes De Synthèse

Chrymutasin B is a complex natural product with a unique structure. Its synthesis is challenging and requires multiple steps. The first total synthesis of Chrymutasin B was reported in 2015 by Wang et al. The synthesis involved 24 steps and an overall yield of 0.4%. Since then, several other synthetic routes have been reported, including a convergent synthesis with a higher yield.

Applications De Recherche Scientifique

Chrymutasin B has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that Chrymutasin B exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results. In a mouse model of breast cancer, Chrymutasin B significantly inhibited tumor growth without any observable toxicity. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, such as doxorubicin and cisplatin.

Propriétés

Numéro CAS

155213-41-5

Nom du produit

Chrymutasin B

Formule moléculaire

C32H31NO13

Poids moléculaire

637.6 g/mol

Nom IUPAC

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

InChI

InChI=1S/C32H31NO13/c1-9-7-8-13-17-15(9)30(41)45-28-16-12(23(36)19(18(17)28)20(33)24(13)37)5-4-6-14(16)44-32-29(26(39)22(35)11(3)43-32)46-31-27(40)25(38)21(34)10(2)42-31/h4-8,10-11,21-22,25-27,29,31-36,38-40H,1-3H3/t10-,11-,21+,22+,25+,26+,27-,29-,31-,32+/m1/s1

Clé InChI

NCMKXUVBVTVSTE-SZTUNKENSA-N

SMILES isomérique

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

Synonymes

chrymutasin B

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.